N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

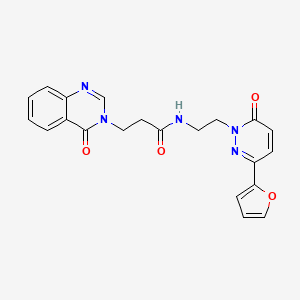

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a pyridazinone ring substituted with a furan group and a quinazolinone core connected via a propanamide-ethyl linker. The pyridazinone scaffold is known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition), while quinazolinones are associated with antimicrobial and anticancer properties .

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-19(9-11-25-14-23-16-5-2-1-4-15(16)21(25)29)22-10-12-26-20(28)8-7-17(24-26)18-6-3-13-30-18/h1-8,13-14H,9-12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWHLZHANWRUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 324.33 g/mol

- CAS Number : 1334371-37-7

The compound features a furan ring, a pyridazine moiety, and a quinazoline structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The furan and pyridazinone moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt cellular pathways involved in proliferation and survival, particularly in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating selective inhibition against activated cells compared to quiescent ones .

Case Studies

- Inhibition of Tubulin Polymerization :

- Selectivity Against Cancer Cells :

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components are believed to interfere with bacterial cell wall synthesis or metabolic pathways, although further research is needed to elucidate these mechanisms.

Research Findings Summary Table

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.

- Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives

Pyridazinone-based analogs share the 6-oxopyridazin-1(6H)-yl core but differ in substituents and appended functional groups:

Notes:

- The propanamide-ethyl linker may enhance conformational flexibility compared to shorter acetamide linkers (e.g., ) .

Quinazolinone Derivatives

Quinazolinone-containing compounds often target enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis:

Notes:

- The target compound lacks electron-withdrawing groups (e.g., chloro in ), which may reduce its binding affinity to InhA compared to ’s lead compound .

Key Differentiators of the Target Compound

Furan vs. Bulky Substituents : The furan group’s smaller size and electron-rich nature may improve membrane permeability compared to piperazinyl or benzyl groups in –6 .

Linker Flexibility : The propanamide-ethyl chain could enable better target adaptation than rigid acetamide linkers (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.